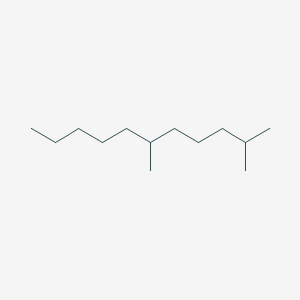
2,6-二甲基十一烷
描述
2,6-Dimethylundecane is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural motifs, such as 2,6-dimethyltropone and 2,6-dimethylcyclohexanone, are mentioned, which may share some chemical and physical properties with 2,6-Dimethylundecane .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, 2,6-Dimethyltropone was synthesized from 2,6-dimethylcyclohexanone through a series of optimized steps, including treatment with dichlorocarbene and acid-promoted ring opening, followed by bromination and a final conversion step using Li2CO3 in DMF . This synthesis route reflects the complexity and the careful optimization required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dimethylundecane has been elucidated using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined to have a trans ring fusion with a boat-chair conformation for the 8-membered ring . Similarly, the structure of 2-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide was determined using three-dimensional X-ray diffraction data .
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2,6-Dimethylundecane include halogenation, dehydrohalogenation, and ring transformations. For instance, bromination and chlorination of 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione resulted in various α-halo-diones, and subsequent reactions led to the formation of tricyclic diones and benzocycloheptene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,6-Dimethylundecane can be inferred from their molecular structures and the types of reactions they undergo. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other solvents indicates the influence of molecular structure on physical properties . The electronic properties, such as the energy band gap and molecular electrostatic potential maps, have been analyzed using DFT for compounds like 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, which can provide insights into the reactivity and stability of these molecules .
科学研究应用
1. 化学合成和催化
2,6-二甲基萘(2,6-DMN)在化工行业中具有重要意义,特别是用于生产聚乙烯萘酯和聚丁烯萘酯。其合成涉及在金属负载的β沸石催化剂上对2-甲基萘进行甲基化。这个过程在特定条件下进行,包括温度和压力,不仅会产生2,6-DMN,还会产生其他二甲基萘异构体(Güleç, Sher, & Karaduman, 2018)。
2. 环境污染和生物降解
2,6-二甲基苯酚(2,6-DMP),是塑料聚苯醚的化学中间体和单体,引起环境污染的担忧。微生物降解,特别是由新金黄色分枝杆菌B5-4进行的降解,为清除受2,6-DMP污染的环境提供了有效途径。这种细菌可以利用2,6-DMP作为唯一的碳源,导致其生物降解(Ji, Zhang, Liu, Zhu, & Yan, 2019)。
3. 制药和医学研究
2,6-二甲基苯胺,是2,6-二甲基十一烷的衍生物,在制药和医学研究中得到了研究。例如,已经注意到它在烟草烟雾中的存在以及作为利多卡因的代谢产物,并且它形成血红蛋白加合物,表明代谢活化类似于芳胺致癌物。这项研究为了解与2,6-二甲基十一烷相关的物质的潜在致癌性和代谢途径提供了见解(Gonçalves, Beland, & Marques, 2001)。
4. 环境化学和降解
使用Fenton反应研究了羟基自由基对2,6-二甲基苯胺的降解。这项研究对于了解与2,6-二甲基十一烷相关的化合物的环境化学和降解途径具有重要意义。研究结果有助于评估这些化合物的环境影响和降解机制(Boonrattanakij, Lu, & Anotai, 2009)。
作用机制
Target of Action
2,6-Dimethylundecane is a type of aliphatic hydrocarbon . As a non-polar molecule, it primarily interacts with lipid bilayers and other non-polar targets within the cell.
Mode of Action
As a lipophilic compound, it can passively diffuse across cell membranes and may interact with lipid-rich structures within the cell
Pharmacokinetics
As a lipophilic compound, it is likely to have good bioavailability due to its ability to cross biological membranes .
Result of Action
It is known that overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and headache .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylundecane. For instance, its lipophilic nature means it may be more effective in lipid-rich environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .
属性
IUPAC Name |
2,6-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPKUZLTKVMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058623 | |
| Record name | 2,6-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylundecane | |
CAS RN |
17301-23-4 | |
| Record name | 2,6-Dimethylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that 2,6-dimethylundecane in white rhino dung signals female oestrous state. What behavioral responses were observed in territorial males exposed to this compound?
A1: When exposed to artificially reproduced dung odor profiles containing 2,6-dimethylundecane, territorial male white rhinos demonstrated increased investigation of the odor source. [] This suggests that this compound, within the complex dung odor profile, plays a role in attracting potential mates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



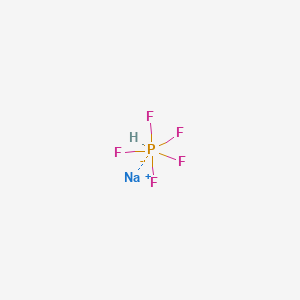



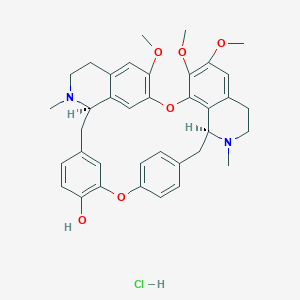
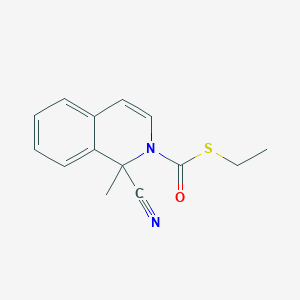
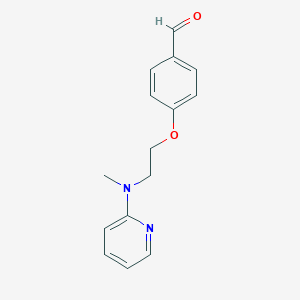
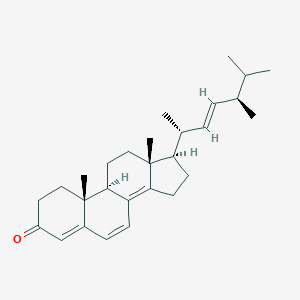



![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

